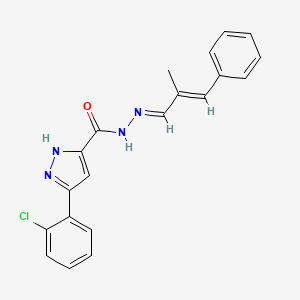
(E)-3-(2-chlorophenyl)-N'-((E)-2-methyl-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-3-(2-chlorophenyl)-N'-((E)-2-methyl-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C20H17ClN4O and its molecular weight is 364.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-3-(2-chlorophenyl)-N'-((E)-2-methyl-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide (CAS Number: 1284268-59-2) is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H17ClN4O. The structure features a pyrazole ring, a chlorophenyl group, and an allylidene hydrazone moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H17ClN4O |
| CAS Number | 1284268-59-2 |
| Molecular Weight | Not Available |
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, phenylpyrazolo[3,4-d]pyrimidine derivatives have shown potent inhibitory effects on various cancer-related targets such as EGFR and VEGFR-2. These compounds were found to induce apoptosis in cancer cell lines like MCF-7 and inhibit cell migration and cycle progression .
Case Study: MCF-7 Cell Line
In vitro studies on the MCF-7 breast cancer cell line demonstrated that certain pyrazole derivatives led to a decrease in cells in the G0/G1 phase and an increase in the pre-G1 phase, indicating potential apoptosis induction. The IC50 values for these compounds ranged from 3 to 10 µM, showcasing their efficacy against cancer cells .
Antimicrobial Activity
Research has also explored the antimicrobial properties of pyrazole derivatives. A study reported that various synthesized hydrazides exhibited good activity against fungal pathogens such as Fusarium graminearum and Magnaporthe grisea. The inhibition rates varied among different compounds, indicating that structural modifications can enhance antimicrobial efficacy .
| Compound | Inhibition Rate (%) against Fungal Strains |
|---|---|
| 5a | 42 (V. mali), 49 (F. graminearum) |
| 5b | 36 (V. mali), 47 (F. graminearum) |
| 5c | 42 (V. mali), 46 (F. graminearum) |
The mechanism by which these compounds exert their biological effects often involves interaction with specific protein targets. For example, molecular docking studies suggest that these compounds can effectively bind to EGFR and VEGFR-2, disrupting their function and leading to reduced tumor growth and increased apoptosis in cancer cells .
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O/c1-14(11-15-7-3-2-4-8-15)13-22-25-20(26)19-12-18(23-24-19)16-9-5-6-10-17(16)21/h2-13H,1H3,(H,23,24)(H,25,26)/b14-11+,22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGHTXHYWQDLEZ-AYCHGHPVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













